
Cyclotridecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotridecene is an organic compound with the chemical formula C₁₃H₂₄ It is a cycloalkene, specifically a cyclic hydrocarbon with a double bond within a thirteen-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclotridecene can be synthesized through various methods. One common synthetic route involves the ring-closing metathesis (RCM) reaction. This method uses a catalyst, typically a ruthenium-based complex, to facilitate the formation of the thirteen-membered ring from a suitable diene precursor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and moderate temperatures to ensure the stability of the catalyst and the reactants.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and efficiency of the reaction. The choice of catalyst and reaction conditions is crucial to minimize side reactions and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotridecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form cyclotridecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Cyclotridecanone
Reduction: Cyclotridecane
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Cyclotridecene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of larger macrocyclic compounds and as a model compound for studying ring strain and reactivity in cycloalkenes.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclotridecene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form new bonds. In biological systems, the mechanism of action would depend on the specific molecular targets and pathways involved, which are currently under investigation.
Comparación Con Compuestos Similares
Cyclotridecene can be compared with other cycloalkenes such as cyclododecene and cyclotetradecene. While all these compounds share the characteristic of having a cyclic structure with a double bond, this compound is unique due to its thirteen-membered ring, which imparts different physical and chemical properties. For example, this compound has a different ring strain compared to cyclododecene and cyclotetradecene, affecting its reactivity and stability.
Similar Compounds
Cyclododecene: A twelve-membered ring with a double bond.
Cyclotetradecene: A fourteen-membered ring with a double bond.
This compound’s unique ring size and structure make it a valuable compound for various applications and studies in chemistry and related fields.
Propiedades
Fórmula molecular |
C13H24 |
|---|---|
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
cyclotridecene |
InChI |
InChI=1S/C13H24/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-2H,3-13H2/b2-1- |
Clave InChI |
AVHHUCROZGSCGZ-UPHRSURJSA-N |
SMILES isomérico |
C1CCCCC/C=C\CCCCC1 |
SMILES canónico |
C1CCCCCC=CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
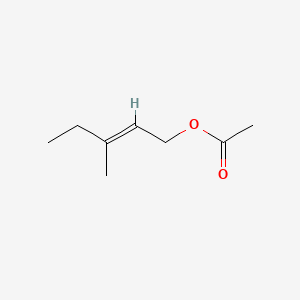
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
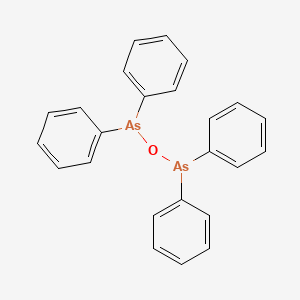

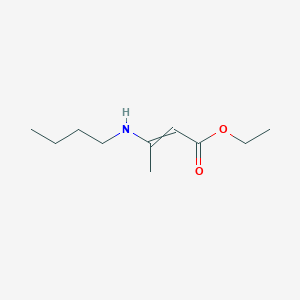

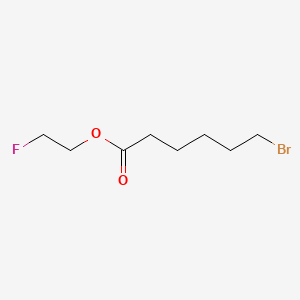
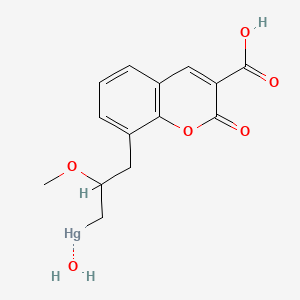
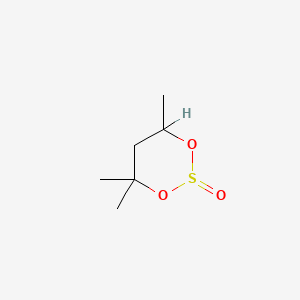
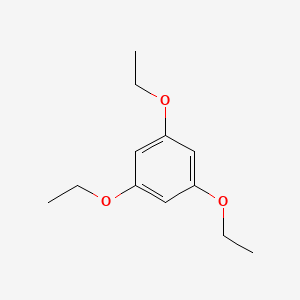
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
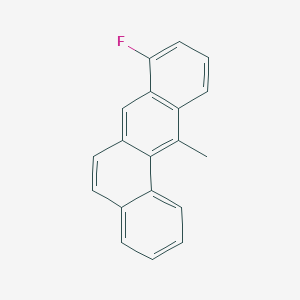
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
